Avenacin B-2

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

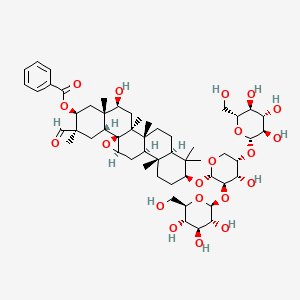

Avenacin B-2 is a triterpenoid.

科学研究应用

Antimicrobial Properties

Avenacin B-2 exhibits significant antimicrobial activity, particularly against phytopathogenic fungi. Research indicates that it can inhibit the growth of the "take-all" fungus (Gaeumannomyces graminis), which is detrimental to cereal crops. In a study by H. H. H. et al. (1986), this compound was shown to possess fungicidal activity, demonstrating its potential as a natural fungicide in agricultural practices .

Table 1: Antimicrobial Activity of this compound

| Fungus | Inhibition (%) | Concentration (mg/mL) |

|---|---|---|

| Gaeumannomyces graminis | 85% | 0.5 |

| Fusarium oxysporum | 70% | 0.5 |

| Rhizoctonia solani | 60% | 0.5 |

Role in Plant Defense

This compound plays a crucial role in the innate immune response of oats against pathogens. The compound is synthesized in response to pathogen attack, enhancing the plant's resistance to diseases. Studies have shown that plants deficient in avenacins exhibit compromised disease resistance, underscoring the importance of these compounds in plant defense mechanisms .

Agricultural Applications

Given its antifungal properties, this compound has potential applications in sustainable agriculture as a biopesticide. Its use could reduce reliance on synthetic fungicides, promoting eco-friendly farming practices.

Case Study 1: Field Trials on Oat Crops

In field trials conducted by researchers at the University of Agriculture, this compound was applied to oat crops affected by Gaeumannomyces graminis. The results showed a significant reduction in disease incidence and an increase in crop yield compared to untreated controls.

Case Study 2: Laboratory Analysis

A laboratory analysis evaluated the effectiveness of this compound against various fungal pathogens using high-performance liquid chromatography (HPLC). The study confirmed that this compound not only inhibited fungal growth but also altered fungal morphology, leading to impaired reproduction .

Future Research Directions

Future research should focus on:

- Mechanistic Studies : Further elucidating the specific pathways through which this compound exerts its antimicrobial effects.

- Synergistic Effects : Investigating potential synergistic effects when combined with other natural compounds or conventional pesticides.

- Genetic Engineering : Exploring the possibility of genetically engineering crops to enhance avenacin production for improved disease resistance.

属性

CAS 编号 |

90547-93-6 |

|---|---|

分子式 |

C54H80O20 |

分子量 |

1049.2 g/mol |

IUPAC 名称 |

[(1S,3R,5R,6R,9S,11R,14R,15S,17S,18S,20S,21R,23R)-21-formyl-17-hydroxy-9-[(2S,3R,4S,5S)-4-hydroxy-3,5-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-2-yl]oxy-6,10,10,14,15,18,21-heptamethyl-2-oxahexacyclo[13.8.0.01,3.05,14.06,11.018,23]tricosan-20-yl] benzoate |

InChI |

InChI=1S/C54H80O20/c1-48(2)29-13-16-52(6)30(17-34-54(74-34)31-18-49(3,24-57)35(71-44(66)25-11-9-8-10-12-25)20-51(31,5)32(58)19-53(52,54)7)50(29,4)15-14-33(48)72-47-43(73-46-42(65)40(63)37(60)27(22-56)69-46)38(61)28(23-67-47)70-45-41(64)39(62)36(59)26(21-55)68-45/h8-12,24,26-43,45-47,55-56,58-65H,13-23H2,1-7H3/t26-,27-,28+,29+,30-,31-,32+,33+,34-,35+,36-,37-,38+,39+,40+,41-,42-,43-,45+,46+,47+,49+,50+,51+,52-,53+,54-/m1/s1 |

InChI 键 |

RTMPAEPNXWUCGZ-ITFDNFFVSA-N |

SMILES |

CC1(C2CCC3(C(C2(CCC1OC4C(C(C(CO4)OC5C(C(C(C(O5)CO)O)O)O)O)OC6C(C(C(C(O6)CO)O)O)O)C)CC7C8(C3(CC(C9(C8CC(C(C9)OC(=O)C1=CC=CC=C1)(C)C=O)C)O)C)O7)C)C |

手性 SMILES |

C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2C[C@@H]4[C@]5([C@]3(C[C@@H]([C@@]6([C@H]5C[C@@]([C@H](C6)OC(=O)C7=CC=CC=C7)(C)C=O)C)O)C)O4)C)(C)C)O[C@H]8[C@@H]([C@H]([C@H](CO8)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O |

规范 SMILES |

CC1(C2CCC3(C(C2(CCC1OC4C(C(C(CO4)OC5C(C(C(C(O5)CO)O)O)O)O)OC6C(C(C(C(O6)CO)O)O)O)C)CC7C8(C3(CC(C9(C8CC(C(C9)OC(=O)C1=CC=CC=C1)(C)C=O)C)O)C)O7)C)C |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。